molecular formula C10H20N4O2 B1195569 1,4,8,11-Tetraazacyclotetradecane-5,7-dione CAS No. 63972-19-0

1,4,8,11-Tetraazacyclotetradecane-5,7-dione

Cat. No.: B1195569
CAS No.: 63972-19-0
M. Wt: 228.29 g/mol
InChI Key: BGVLBVASHIQNIO-UHFFFAOYSA-N
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Description

1,4,8,11-Tetraazacyclotetradecane-5,7-dione is a macrocyclic compound known for its ability to form stable complexes with transition metals. It is also referred to as dioxocyclam and has the molecular formula C10H20N4O2 . This compound is of significant interest in coordination chemistry due to its unique structure and properties.

Safety and Hazards

1,4,8,11-Tetraazacyclotetradecane-5,7-dione is considered hazardous. It causes severe skin burns and eye damage . In case of contact, it is advised to rinse thoroughly with plenty of water and consult a physician .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4,8,11-Tetraazacyclotetradecane-5,7-dione can be synthesized through various methods. One common approach involves the cyclization of linear tetraamines with diketones under controlled conditions . The reaction typically requires a solvent such as methanol or ethanol and is carried out at elevated temperatures to facilitate the formation of the macrocyclic ring.

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of automated reactors to ensure precise control over reaction conditions. This helps in achieving high yields and purity of the final product. The compound is then purified through crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

1,4,8,11-Tetraazacyclotetradecane-5,7-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce different functional groups into the macrocyclic ring .

Mechanism of Action

The mechanism by which 1,4,8,11-tetraazacyclotetradecane-5,7-dione exerts its effects is primarily through its ability to form stable complexes with metal ions. The nitrogen atoms in the macrocyclic ring coordinate with metal ions, stabilizing them and altering their chemical properties. This coordination can influence various molecular targets and pathways, depending on the specific metal ion involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,4,8,11-Tetraazacyclotetradecane-5,7-dione is unique due to its dione functionality, which enhances its ability to form stable complexes with a variety of metal ions. This makes it particularly valuable in applications requiring strong and selective metal coordination .

Properties

IUPAC Name

1,4,8,11-tetrazacyclotetradecane-5,7-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N4O2/c15-9-8-10(16)14-7-5-12-3-1-2-11-4-6-13-9/h11-12H,1-8H2,(H,13,15)(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGVLBVASHIQNIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCNC(=O)CC(=O)NCCNC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90213809
Record name Dioxocyclam
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90213809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63972-19-0
Record name Dioxocyclam
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=63972-19-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dioxocyclam
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dioxocyclam
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90213809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,4,8,11-Tetraazacyclotetradecane-5,7-dione
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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